molecular formula C18H17ClN4O B12505688 1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12505688
M. Wt: 340.8 g/mol
InChI Key: SNEPOJHCGYJMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with 2-phenylethylamine in the presence of a copper catalyst to form the triazole ring. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-13-17(18(24)20-12-11-14-5-3-2-4-6-14)21-22-23(13)16-9-7-15(19)8-10-16/h2-10H,11-12H2,1H3,(H,20,24)

InChI Key

SNEPOJHCGYJMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.